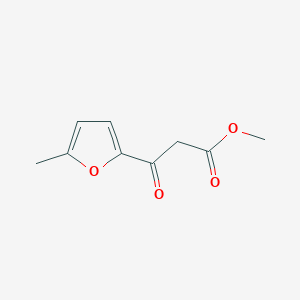

3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the furan ring and an ester functional group at the 3-position of the propanoic acid chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

Reagents: 5-methylfurfural, malonic acid, base (e.g., sodium ethoxide), methanol

Conditions: Refluxing the reaction mixture, followed by acidification and esterification

Another method involves the use of a Wittig reaction, where 5-methylfurfural is reacted with a phosphonium ylide to form the desired ester. The reaction conditions for this method include:

Reagents: 5-methylfurfural, phosphonium ylide, base (e.g., sodium hydride)

Conditions: Room temperature reaction followed by purification through column chromatography

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(5-Methyl-2-furyl)-3-hydroxypropanoic acid methyl ester.

Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Applications De Recherche Scientifique

3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mécanisme D'action

The mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-(5-Methyl-2-furyl)-3-oxopropanoate: Similar structure with an ethyl ester group instead of a methyl ester.

Methyl 3-(5-Hydroxymethyl-2-furyl)acrylate: Contains a hydroxymethyl group at the 5-position of the furan ring.

5-Methyl-2-furylacetic acid: Lacks the ester functional group but has a similar furan ring structure.

Uniqueness

3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is unique due to its specific ester functional group and the presence of a methyl group at the 5-position of the furan ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Activité Biologique

3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activities, including antimicrobial, anti-inflammatory, and metabolic effects, supported by relevant data and case studies.

The compound features a furan ring, which is known for its reactivity and biological significance. The methyl ester functional group contributes to its solubility and bioavailability. Its structural formula can be represented as:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that the compound showed effective inhibition against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be as low as 1.25 mg/mL for these strains .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Enterococcus faecalis | 1.25 |

| Escherichia coli | Higher than 2.5 |

| Pseudomonas aeruginosa | Higher than 2.5 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. This effect indicates a promising role in treating inflammatory diseases.

Metabolic Effects

Recent studies have explored the compound's impact on lipid metabolism. In an animal model, administration of the compound prevented diet-induced hepatic lipid accumulation and insulin resistance. The mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), which leads to increased fatty acid oxidation and production of fibroblast growth factor 21 (FGF21), a key regulator in lipid metabolism .

Case Studies

- Case Study on Antimicrobial Activity : In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of bacterial strains. The results confirmed its potent activity against S. aureus, supporting its potential use as an antibacterial agent in clinical settings.

- Metabolic Study in Mice : A study involving CD1 male mice injected with the compound at a dosage of 6 mg/kg showed significant improvements in metabolic parameters compared to control groups fed a high-fat diet for five weeks. The treated group exhibited enhanced hepatic lipid clearance and reduced liver fat accumulation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Electrophilic Reactions : The furan ring acts as an electrophile, engaging in nucleophilic addition reactions with biological molecules.

- Enzyme Inhibition : It inhibits ACC, leading to altered lipid metabolism pathways.

- Cytokine Modulation : The compound may modulate cytokine production, contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Ethyl 3-(5-Methyl-2-furyl)-3-oxopropanoate | Ethyl instead of methyl ester | Similar antimicrobial properties |

| Methyl 3-(5-Hydroxymethyl-2-furyl)acrylate | Hydroxymethyl group at the furan ring | Enhanced antioxidant activity |

| 5-Methyl-2-furylacetic acid | Lacks ester group | Limited biological activity |

Propriétés

IUPAC Name |

methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMSGVGRQJTUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.